molecular formula C20H14O6 B8455143 Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate CAS No. 83346-74-1

Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate

Cat. No. B8455143
CAS RN: 83346-74-1
M. Wt: 350.3 g/mol
InChI Key: PZKYPEIOGNUSOC-UHFFFAOYSA-N
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Description

Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C20H14O6 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83346-74-1

Product Name

Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H14O6/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12,21-22H

InChI Key

PZKYPEIOGNUSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

bis(4-Hydroxyphenyl)terephthalate (Structure IV) is synthesized by the reaction of hydroquinone with terephthaloyl chloride through the addition of NAOH. The hydroquinone (162.7 grams, 1.48 moles) and terephthaloyl chloride (150.0 grams, 0.74 moles) are first dissolved in 750 ml of tetrahydrofuran in a two liter round bottom flask which is stirred. The NaOH (59.1 grams, 1.48 moles) in 300 ml of deionized water is next added dropwise using an addition funnel over a one hour period and the mixture is then allowed to stir an additional two hours at ambient temperature (pH=6). The precipitate obtained is collected by vacuum filtration and then added to 500 ml of deionized water and 1000 ml of methanol. This solution is stirred for one hour at 40°-55° C. and then filtered. The solids collected here are added to 1100 ml of anhydrous methanol and stirred at 40°-55° C. for one hour followed by a third filtration. The resultant solids are then dried in a 80° C. vacuum oven. This final product (111.9 grams, yield=43.3%) exhibited a sharp melting endotherm by DSC at 415° C. ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162.7 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
59.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
43.3%

Synthesis routes and methods II

Procedure details

bis(4-Hydroxyphenyl)terephthalate (Structure IV) is synthesized by the reaction of hydroquinone with terephthaloyl chloride through the addition of NaOH. The hydroquinone (162.7 grams, 1.48 moles) and terephthaloyl chloride (150.0 grams, 0.74 moles) are first dissolved in 750 ml of tetrahydrofuran in a two liter round bottom flask which is stirred. The NaOH (59.1 grams, 1.48 moles) in 300 ml of deionized water is next added dropwise using an addition funnel over a one hour period and the mixture is then allowed to stir an additional two hours at ambient temperature (pH=6). The precipitate obtained is collected by vacuum filtration and then added to 500 ml of deionized water and 1000 ml of methanol. This solution is stirred for one hour at 40°-55° C. and then filtered. The solids collected here are added to 1100 ml of anhydrous methanol and stirred at 40°-55° C. for one hour followed by a third filtration. The resultant solids are then dried in a 80° C. vacuum oven. This final product (111.9 grams, yield=43.3%) exhibited a sharp melting endotherm by DSC at 415° C. ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
162.7 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
59.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
43.3%

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